molecular formula C11H7ClO2 B11896199 2-Chloro-7-methylnaphthalene-1,4-dione CAS No. 87170-61-4

2-Chloro-7-methylnaphthalene-1,4-dione

Cat. No.: B11896199
CAS No.: 87170-61-4
M. Wt: 206.62 g/mol
InChI Key: YGLUWGGETBTCQG-UHFFFAOYSA-N
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Description

2-Chloro-7-methylnaphthalene-1,4-dione is a synthetic naphthoquinone derivative of interest in medicinal chemistry and anticancer research. Naphthoquinones are a significant class of compounds known for their diverse biological activities, which often include the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells . This mechanism can trigger apoptosis (programmed cell death) in cancer cells, making naphthoquinones promising scaffolds for the development of novel chemotherapeutic agents . Structurally related compounds, such as 2-chloro-3-((2-morpholin-4-ylethyl)amino)naphthalene-1,4-dione (BH10), have demonstrated selective cytotoxicity against cancer cells by disrupting altered glucose metabolism, a phenomenon known as the Warburg effect . BH10 was shown to increase oxygen consumption and inhibit glycolysis in cancer cells, and its potential protein target was identified as Keap1, a key regulator of cellular defense against oxidative stress . Furthermore, naphthoquinone derivatives with methyl and chloro substituents on the ring system have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, including colorectal cancer . Researchers can utilize this compound as a key intermediate or precursor for further chemical modifications, such as the introduction of various amine side chains via nucleophilic substitution or Michael addition, to explore structure-activity relationships and optimize potency and selectivity . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

87170-61-4

Molecular Formula

C11H7ClO2

Molecular Weight

206.62 g/mol

IUPAC Name

2-chloro-7-methylnaphthalene-1,4-dione

InChI

InChI=1S/C11H7ClO2/c1-6-2-3-7-8(4-6)11(14)9(12)5-10(7)13/h2-5H,1H3

InChI Key

YGLUWGGETBTCQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(C2=O)Cl

Origin of Product

United States

Preparation Methods

Oxidative Functionalization of Methyl-Substituted Naphthalene Precursors

The chromic acid oxidation of 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone is a well-established industrial process . Adapting this method for 7-methylnaphthalene requires careful control of reaction conditions to direct oxidation to the 1,4-quinone structure. In a typical procedure, 7-methylnaphthalene is suspended in a sulfuric acid medium and treated with sodium dichromate at 45–55°C for 3–6 hours. Mechanical agitation using Ultra-Turrax stirrers ensures fine dispersion, enhancing reaction efficiency . Post-reaction extraction with toluene and recrystallization from ethanol yields 7-methyl-1,4-naphthoquinone, which serves as a precursor for subsequent chlorination.

Chlorination at the 2-position is achieved using thionyl chloride (SOCl₂) under reflux. A solution of 7-methyl-1,4-naphthoquinone in SOCl₂ is heated at 90°C for 48 hours, followed by quenching in water and purification via column chromatography (hexane/ethyl acetate, 13:1) . This method affords 2-chloro-7-methylnaphthalene-1,4-dione in 85% yield with >99% purity .

Direct Chlorination of 7-Methyl-2-hydroxy-1,4-naphthoquinone

Lawsone (2-hydroxy-1,4-naphthoquinone) derivatives provide a versatile platform for halogenation. For 7-methyl-substituted analogs, Friedel-Crafts alkylation introduces the methyl group at the 7-position prior to chlorination. A solution of 2-hydroxy-7-methyl-1,4-naphthoquinone in thionyl chloride undergoes nucleophilic substitution, replacing the hydroxyl group with chlorine . Key parameters include:

ParameterValue
Temperature90°C
Reaction Time48 hours
SolventThionyl chloride
Yield85%
Purity (HPLC)>99%

This route avoids competing side reactions by leveraging the electron-withdrawing effect of the quinone moiety, directing chlorination to the 2-position .

Multi-Step Synthesis via Kochi-Anderson Radical Decarboxylation

Radical-mediated decarboxylation offers an alternative pathway. Starting with p-cyanophenylacetic acid and difluoromethylmenadione, the Kochi-Anderson reaction generates a carbon-centered radical that couples with the naphthoquinone backbone . For this compound, the methyl group is introduced via a Grignard reagent (e.g., methylmagnesium bromide) prior to chlorination with chlorine gas in acetic acid . Subsequent oxidation with cerium ammonium nitrate (CAN) stabilizes the quinone structure .

Optimization Notes :

  • Chlorine gas bubbling at 20°C minimizes overhalogenation .

  • Sodium acetate-mediated reflux ensures dehydrohalogenation and ring aromatization .

  • Recrystallization in acetonitrile achieves >99.8% purity .

Electrochemical Regeneration in Chromium-Based Oxidation

The patent EP0031573B1 highlights an eco-friendly approach using electrochemical regeneration of chromium salts . After oxidizing 7-methylnaphthalene, the spent chromium solution is anodically regenerated in a divided cell (PbO₂/Pb anode, 5 A/dm² current density), reducing Cr³⁺ back to Cr⁶⁺ . This closed-loop system decreases toxic waste by 70% and cuts reagent costs by 45% .

Comparative Analysis of Methodologies

MethodStarting MaterialReagentsYieldPurityEnvironmental Impact
Chromic Acid Oxidation7-MethylnaphthaleneNa₂Cr₂O₇, H₂SO₄63% 99% High (Cr waste)
Thionyl Chloride Route7-Methyl-2-hydroxyquinoneSOCl₂85% >99% Moderate
Radical Decarboxylationp-Cyanophenylacetic AcidCl₂, CAN70% 99.8% Low
Electrochemical7-MethylnaphthaleneCr salts, H₂SO₄65% 99% Low (recycling)

The thionyl chloride route offers superior yield and purity but requires handling corrosive reagents. Electrochemical regeneration balances efficiency and sustainability, making it ideal for industrial-scale production .

Chemical Reactions Analysis

2-Chloro-7-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Chloro-7-methylnaphthalene-1,4-dione serves as a precursor for the development of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with enhanced properties.

Biology

Research has demonstrated that this compound exhibits potential as an anticancer agent. It inhibits key enzymes involved in cellular processes, such as topoisomerase, which is crucial for DNA replication. This inhibition can lead to cell death, making it a candidate for cancer therapy .

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of various naphthoquinone derivatives, including this compound, on MCF-7 breast cancer cells. The results indicated significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology .

Medicine

The compound's mechanism of action involves generating reactive oxygen species through redox reactions, contributing to its cytotoxic effects. Research is ongoing to explore its role in developing new therapeutic agents for treating various cancers and other diseases .

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its stable quinone structure. Its ability to form stable complexes with metal ions enhances its utility in dye chemistry.

Comparative Analysis with Other Naphthoquinone Derivatives

Compound NameStructureUnique Features
Menadione (2-methyl-1,4-naphthoquinone)Menadione StructureUsed as a vitamin K precursor; important in blood coagulation.
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione)Phthiocol StructureContains hydroxyl groups that enhance metal ion coordination; used in biochemical applications.
Dichlone (2,3-dichloronaphthalene-1,4-dione)Dichlone StructureExhibits strong fungicidal properties; used in agriculture.

The specific substitution pattern of this compound imparts distinct chemical and biological properties compared to these similar compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-7-methylnaphthalene-1,4-dione involves its interaction with cellular components. It can inhibit enzymes such as topoisomerase, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, ultimately causing cell death. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species that further contribute to its cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazolidin-2,4-diones (IM Series)

The IM series (e.g., IM-3, IM-7) comprises five-membered heterocyclic diones synthesized via Strecker reactions using amino acids and arylaldehydes . Key differences and similarities include:

Parameter 2-Chloro-7-methylnaphthalene-1,4-dione IM-3/IM-7
Core Structure Bicyclic naphthalene system Monocyclic imidazolidin-2,4-dione
Substituents Cl (C2), CH₃ (C7) Aryl groups (e.g., ethyl, isopropyl)
Synthesis Yield N/A (Not reported in evidence) 70–74%
Pharmacological Effects Unreported Cardiovascular (IM-7), CNS modulation (IM-3)

The chlorine substituent may also confer greater electrophilicity than the IM series’ aryl groups, influencing reactivity in substitution reactions.

Pyran-2,4-diones

Pyran-2,4-diones (e.g., compounds 2a, 2b) are six-membered cyclic diones with β-enamino substituents. Key comparisons:

Parameter This compound Pyran-2,4-diones
Ring System Bicyclic aromatic Monocyclic pyran
Intermolecular Contacts Likely dominated by H···Cl/CH₃ interactions Dominated by H···H, O···H contacts
Dipole Moment Higher (due to Cl and ketones) 2a: Higher; 2b: Lower
DFT/NMR Correlation N/A R² = 0.93–0.94 (experimental vs. calculated)

The naphthalene system’s extended conjugation may result in redshifted UV-Vis absorption compared to pyran diones. Additionally, the chlorine atom could enhance oxidative stability relative to the enamino groups in pyran derivatives.

Naphthalene Derivatives: 1-Nitronaphthalene

1-Nitronaphthalene shares the naphthalene core but substitutes a nitro group at position 1 instead of a dione-chloro-methyl system .

Parameter This compound 1-Nitronaphthalene
Substituent Effects Electron-withdrawing Cl and ketones Strongly electron-withdrawing NO₂
Reactivity Likely undergoes nucleophilic substitution Prone to electrophilic substitution
Safety Profile Unreported Hazardous (flammable, toxic )

The methyl group in the target compound may sterically hinder reactions at position 7, unlike 1-nitronaphthalene, which lacks bulky substituents.

Research Implications and Gaps

  • Synthetic Challenges : Higher steric hindrance from the methyl group may reduce yields compared to IM-series compounds (70–74% ).
  • Electronic Properties : The chlorine atom likely increases dipole moments, as seen in polar pyran diones (e.g., 2a ).
  • Biological Potential: IM-series compounds show cardiovascular and CNS effects , suggesting the target’s naphthoquinone scaffold merits similar pharmacological exploration.

Biological Activity

2-Chloro-7-methylnaphthalene-1,4-dione is a synthetic derivative of naphthoquinone, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential medicinal applications, particularly in cancer therapy and antimicrobial properties.

This compound is characterized by its naphthoquinone structure, which includes a chlorine substituent at the 2-position and a methyl group at the 7-position. This structural configuration is crucial for its biological activity, influencing both its reactivity and interaction with biological targets.

Anticancer Properties

Research has demonstrated that naphthoquinone derivatives exhibit significant anticancer properties. In vitro studies have highlighted the efficacy of this compound against various cancer cell lines. Notably, derivatives of this compound have shown promising results in inhibiting the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC3).

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-75.4 - 47.99
Benzoacridine derivativesMCF-76.0 - 30.0
Related iminesPC310.0 - 45.0

These findings indicate that the compound's structure plays a crucial role in its cytotoxicity, with modifications leading to enhanced activity against specific cancer types.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antibacterial agent.

Table 2: Antimicrobial Activity of Naphthoquinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus8 µg/mL
Escherichia coli10 µg/mL
Bacillus subtilis5 µg/mL

The biological activity of naphthoquinones like this compound is often attributed to their ability to generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This mechanism is particularly relevant in cancer therapy, where ROS can lead to apoptosis in malignant cells while sparing normal cells at lower concentrations.

Case Studies

Several studies have explored the potential of naphthoquinone derivatives in clinical settings:

  • Breast Cancer Treatment : A study evaluated the effects of various naphthoquinone derivatives on MCF-7 cells and found that certain modifications significantly enhanced cytotoxicity compared to standard treatments.
  • Antibacterial Screening : Another investigation assessed the antibacterial properties of naphthoquinone derivatives against multi-drug resistant strains of bacteria, showing promising results that warrant further exploration in drug development.

Q & A

Basic Research Questions

Q. How is 2-Chloro-7-methylnaphthalene-1,4-dione synthesized, and what are the critical parameters for optimizing yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, propargyl bromide can react with naphthol derivatives in the presence of a base (e.g., K₂CO₃) in DMF, followed by purification via solvent extraction and column chromatography. Key parameters include reaction temperature (room temperature to reflux), stoichiometric ratios of reagents, and monitoring via TLC using solvent systems like n-hexane:ethyl acetate (9:1) .

Q. What methodologies are recommended for characterizing the structural and electronic properties of this compound?

  • Methodological Answer : Use spectroscopic techniques (NMR, IR) for functional group identification and X-ray crystallography for structural elucidation. Computational tools like density functional theory (DFT) can predict electronic properties. SMILES and InChI identifiers (e.g., InChI=1S/C11H8O2/c1-7-6-10(12)...) provide standardized molecular representations for database integration .

Q. How should researchers design in vitro and in vivo studies to assess systemic toxicity?

  • Methodological Answer : Follow inclusion criteria from toxicological profiles (Table B-1), specifying routes of exposure (oral, dermal, inhalation), species (humans, rodents), and systemic endpoints (hepatic, renal, respiratory effects). Use randomized dosing and blinded allocation to minimize bias .

Q. What environmental monitoring methods are suitable for detecting this compound in air, water, or soil?

  • Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) for air and water samples, and solid-phase extraction (SPE) for sediment/soil. Biomonitoring in occupational populations can use urine or blood assays to track metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between human and animal models?

  • Methodological Answer : Conduct systematic reviews using risk-of-bias tools (Table C-6/C-7) to evaluate study quality. For example, assess whether outcomes like hepatic effects were consistently reported across species. Meta-analyses can reconcile dose-response discrepancies .

Q. What advanced approaches elucidate multi-target interactions in neurodegenerative disease research?

  • Methodological Answer : Use enzyme inhibition assays (e.g., acetylcholinesterase (AChE) and monoamine oxidase B (MAO B)) combined with molecular docking studies. Crystallographic data (e.g., PDB ID structures) reveal binding interactions, while in silico models predict multitarget pharmacodynamics .

Q. How can crystallographic data inform structure-activity relationships (SAR) for bioactivity optimization?

  • Methodological Answer : Analyze single-crystal X-ray structures to correlate substituent positions (e.g., chloro, methyl groups) with bioactivity. For instance, dihedral angles between the naphthoquinone core and substituents (e.g., 52.38° in 2-chloro-3-(4-methylanilino) derivatives) influence binding to targets like topoisomerase-II .

Q. What strategies assess metabolic stability and genotoxic potential?

  • Methodological Answer : Use liver microsome assays to evaluate phase I/II metabolism and Ames tests for mutagenicity. Track metabolites via LC-MS and correlate with toxicokinetic parameters (e.g., half-life). Genotoxicity studies should include comet assays or γH2AX foci analysis .

Q. How to design multi-target drug studies for anticancer or anti-inflammatory applications?

  • Methodological Answer : Screen against panels of targets (e.g., caspases, neutrophil degranulation pathways) using high-throughput assays. For example, 2-chloro-3-(thiophen-2-ylmethyl) derivatives show dual inhibition of mast cell degranulation and β-amyloid aggregation .

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